REACTION_CXSMILES
|
C=O.[CH3:3][C:4]1[CH:5]=CC(C)=[CH:8][CH:9]=1.[Cl-:11].[CH2:12]([N+]1C=CN(C)C=1)[CH2:13][CH2:14][CH3:15].Cl>Cl.O>[CH3:8][C:9]1[CH:12]=[CH:13][C:14]([CH3:15])=[CH:5][C:4]=1[CH2:3][Cl:11] |f:2.3|
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
84.8 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)C
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(CCC)[N+]1=CN(C=C1)C
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
catalyst
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
after well stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature is raised to 80˜85° C.
|
Type
|
CUSTOM
|
Details
|
The organic layer is transferred into a 250 ml four-neck flask
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(CCl)C=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 113.4 g | |
YIELD: PERCENTYIELD | 91.7% | |
YIELD: CALCULATEDPERCENTYIELD | 914.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |